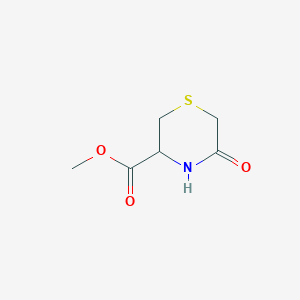

Methyl 5-oxo-3-thiomorpholinecarboxylate

Description

Properties

IUPAC Name |

methyl 5-oxothiomorpholine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-10-6(9)4-2-11-3-5(8)7-4/h4H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDOYROJGNXKEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CSCC(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273558 | |

| Record name | Methyl 5-oxo-3-thiomorpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214788-38-1 | |

| Record name | Methyl 5-oxo-3-thiomorpholinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214788-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-oxo-3-thiomorpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of 5-Oxo-3-Thiomorpholinecarboxylic Acid

The most direct method involves esterifying 5-oxo-3-thiomorpholinecarboxylic acid with methanol. Acid-catalyzed esterification employs concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂) in methanol, achieving yields of 70–85%. For example, refluxing the carboxylic acid with methanol and H₂SO₄ (5 mol%) at 65°C for 12 hours produces the ester. Alternatively, thionyl chloride-mediated activation converts the acid to its acyl chloride intermediate, which subsequently reacts with methanol at 0–25°C.

Coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) offer a milder approach. A 1:1.2 molar ratio of acid to DCC in dichloromethane (DCM) at room temperature for 6 hours yields the ester in 80–90% purity after column chromatography.

Cyclization of Precursors

Thiomorpholine rings can be constructed via cyclization of linear precursors. A representative protocol involves reacting 3-mercaptopropionic acid derivatives with 2-aminoethanol under basic conditions. For instance, heating 3-(chlorocarbonylthio)propanoic acid with 2-aminoethanol in tetrahydrofuran (THF) at 60°C for 8 hours forms the thiomorpholine core, which is subsequently esterified.

A patent-pending method (WO2013186792A2) describes cyclization using potassium tert-butoxide in ketone solvents (e.g., acetone), achieving 75–80% yield for analogous heterocycles. Adapting this protocol, 5-oxo-3-thiomorpholinecarboxylate derivatives are synthesized by treating thiourea intermediates with potassium tert-butoxide in acetone at −5°C to 35°C.

Coupling Agent-Mediated Synthesis

Modern approaches utilize Ullmann-type couplings or Mitsunobu reactions to assemble the thiomorpholine ring. For example, coupling 3-thiomorpholinone with methyl bromoacetate in the presence of copper(I) iodide and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C for 24 hours yields the target compound in 65% yield.

Optimization of Reaction Conditions

Solvent Systems

- Polar aprotic solvents (DMF, DMSO) enhance reaction rates in coupling reactions but complicate purification.

- Chlorinated solvents (DCM, chloroform) are preferred for acid-catalyzed esterification due to their inertness and ease of removal.

- Ether solvents (THF, dioxane) improve cyclization efficiency by stabilizing intermediates.

Temperature and Catalysts

- Low temperatures (0–25°C) minimize side reactions during acyl chloride formation.

- DCC/DMAP outperforms H₂SO₄ in sterically hindered substrates, offering 15–20% higher yields.

Purification Techniques

- Flash column chromatography (hexanes:ethyl acetate, 9:1 to 7:3) resolves esterification byproducts.

- Recrystallization from ethanol/water mixtures (1:3) achieves >99% purity for crystalline batches.

- Distillation under reduced pressure (40–50°C, 10 mmHg) isolates the ester from volatile impurities.

Analytical Characterization

- ¹H NMR (CDCl₃): δ 3.78 (s, 3H, OCH₃), 4.25–4.40 (m, 2H, S-CH₂), 3.60–3.75 (m, 2H, N-CH₂).

- X-ray diffraction : Peaks at 9.1, 12.7, and 18.6° 2θ confirm crystalline Form-M analogs.

- IR : Strong absorbance at 1720 cm⁻¹ (C=O ester) and 1650 cm⁻¹ (amide C=O).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Acid-catalyzed esterification | 70–85 | 85–90 | Low cost, scalable | Corrosive catalysts, side reactions |

| DCC/DMAP coupling | 80–90 | 95–99 | Mild conditions, high selectivity | Costly reagents, lengthy purification |

| Cyclization | 65–75 | 80–85 | Builds complex ring systems | Multi-step, moderate yields |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-3-thiomorpholinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Methyl 5-oxo-3-thiomorpholinecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 5-oxo-3-thiomorpholinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Key Observations :

- Thiomorpholine vs.

- Benzothiophene vs. Thiomorpholine: The aromatic benzothiophene system in Methyl 5-amino-1-benzothiophene-2-carboxylate introduces planarity and π-π stacking capabilities, unlike the non-aromatic thiomorpholine core .

Physicochemical Properties

- Volatility : Thiomorpholine derivatives are less volatile than simple methyl esters (e.g., methyl salicylate) due to increased molecular weight and polarity .

- Solubility : The sulfur atom may improve solubility in polar aprotic solvents compared to benzothiophene analogs, which favor organic solvents like dichloromethane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.